2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine
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Overview
Description
2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrimidine-based compound that has shown promising results in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. In cancer research, it has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. In inflammation research, it has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In microbial research, it has been found to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine has been shown to have several biochemical and physiological effects. In cancer research, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In microbial research, it has been found to exhibit potent anti-bacterial and anti-fungal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine is its broad range of therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potentially useful compound for the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on 2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of its potential use in combination therapy with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine is a complex process that involves several steps. The first step involves the reaction of 3-methylbenzyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This is followed by the reaction of the thiosemicarbazone with 2,4-dichloro-5-methylpyrimidine to form the final product, 2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine.
Scientific Research Applications
2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In microbial research, it has been found to exhibit potent anti-bacterial and anti-fungal activity.
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-8-3-2-4-9(5-8)7-17-12-15-10(13)6-11(14)16-12/h2-6H,7H2,1H3,(H4,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSTQLRURNRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=CC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)methylsulfanyl]pyrimidine-4,6-diamine |
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